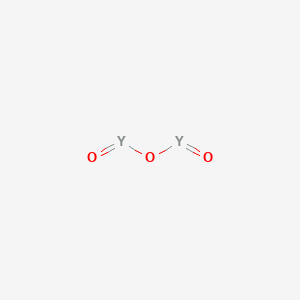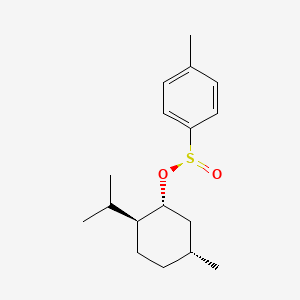
trimethoxysilane
Vue d'ensemble
Description
Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water and has a boiling point of 84°C . This compound is commonly used as a basic raw material for the preparation of silicone materials .
Méthodes De Préparation
Trimethoxysilane can be synthesized through several methods. One common method involves the direct synthesis of trialkoxysilane by reacting silicon with methanol in the presence of a copper catalyst . This reaction can be carried out in a solvent with a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond . Another method involves using a wet chemical reduction method to prepare nano-copper, followed by preparing a silicon powder-nano-copper catalyst mixture, and then producing this compound in a fixed bed reactor .
Analyse Des Réactions Chimiques
Trimethoxysilane undergoes various types of chemical reactions, including copolymerization, polycondensation, and disproportionation reactions . It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it versatile in its reactivity . Common reagents used in these reactions include alcohols, acids, and bases. Major products formed from these reactions include silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Applications De Recherche Scientifique
Trimethoxysilane has a wide range of scientific research applications. In chemistry, it is used to produce silane coupling agents, which improve the adhesion between inorganic and organic materials . In biology and medicine, it is used in the preparation of hydrogels for drug delivery systems and tissue engineering . In industry, it is used in the production of silicone materials, adhesives, and coatings . Its ability to form strong bonds with both organic and inorganic materials makes it valuable in various fields .
Mécanisme D'action
The mechanism of action of trimethoxysilane involves its hydrolysis to form silanol groups, which can then condense to form siloxane bonds . This process allows it to act as a coupling agent, forming strong bonds between different materials . The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of covalent bonds .
Comparaison Avec Des Composés Similaires
Trimethoxysilane is similar to other silane compounds such as phenylthis compound, vinylthis compound, and 3-mercaptopropylthis compound . this compound is unique in its ability to form both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it more versatile in its applications . Other similar compounds may have different functional groups, which can affect their reactivity and applications .
Propriétés
IUPAC Name |
trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCVXFAYWRXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
153233-53-5 | |
| Details | Compound: Silane, trimethoxy-, homopolymer | |
| Record name | Silane, trimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153233-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2487-90-3 | |
| Record name | Trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride;dihydrochloride](/img/structure/B7801240.png)








![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)
